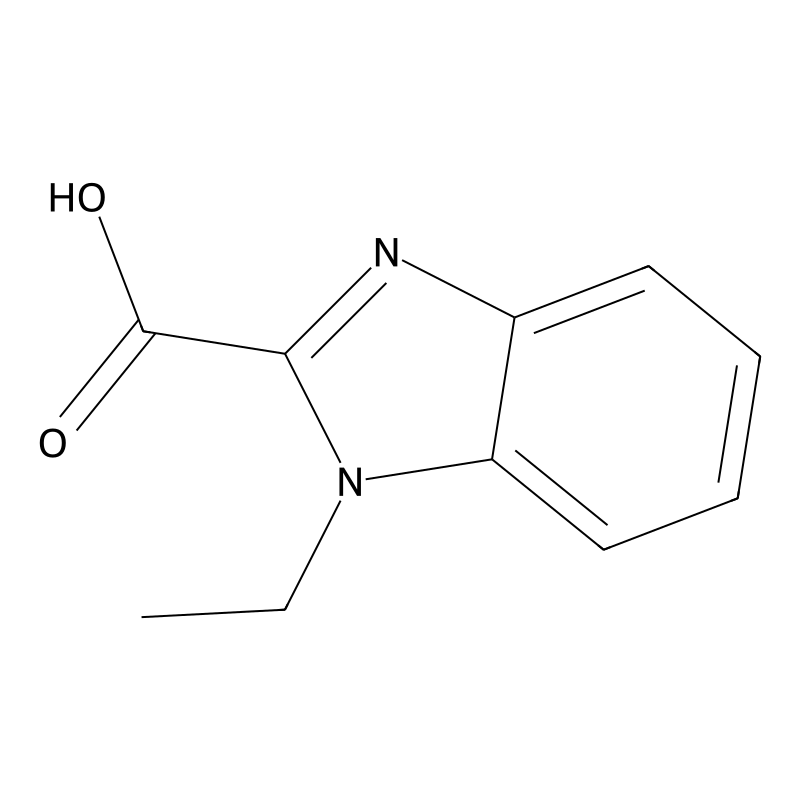

1-Ethyl-1h-benzimidazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-1H-benzimidazole-2-carboxylic acid is an organic compound with the molecular formula . This compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of a carboxylic acid group at the second position and an ethyl group at the first position of the benzimidazole structure contributes to its unique chemical properties and potential biological activities.

The biological activity of 1-ethyl-1H-benzimidazole-2-carboxylic acid is largely attributed to its benzimidazole framework, which is known for its wide range of pharmacological properties. Compounds containing this structure have demonstrated antibacterial, antifungal, antiviral, and anticancer activities. Studies have shown that derivatives of benzimidazole exhibit significant inhibition against various pathogens, making them valuable in drug discovery efforts .

Several synthesis methods have been developed for 1-ethyl-1H-benzimidazole-2-carboxylic acid. A common approach involves the reaction of o-phenylenediamine with carboxylic acids under acidic conditions, which leads to the formation of benzimidazole derivatives . Another method includes a one-pot synthesis utilizing carbodiimide coupling agents such as HBTU, allowing for efficient conversion of carboxylic acids into their corresponding benzimidazoles . Microwave-assisted synthesis has also been reported, providing a rapid and eco-friendly alternative with higher yields and reduced reaction times .

1-Ethyl-1H-benzimidazole-2-carboxylic acid has applications in medicinal chemistry due to its potential as a pharmacophore. Its derivatives are being explored for use in treating infections, cancer, and other diseases. Moreover, the compound serves as a building block in the synthesis of more complex molecules used in drug development. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Interaction studies involving 1-ethyl-1H-benzimidazole-2-carboxylic acid focus on its binding affinity with various biological targets. Molecular docking studies have indicated that this compound can interact effectively with enzymes and receptors implicated in disease pathways. These studies help elucidate the mechanisms by which benzimidazole derivatives exert their pharmacological effects and guide the design of more potent analogs .

Several compounds share structural similarities with 1-ethyl-1H-benzimidazole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-benzimidazole-2-carboxylic acid | Benzimidazole core with a carboxylic acid group | Precursor to many derivatives; widely studied for bioactivity |

| 2-(methylthio)-1H-benzimidazole | Methylthio group at position 2 | Exhibits enhanced antimicrobial activity |

| 1H-benzimidazole-5-sulfonic acid | Sulfonic acid group at position 5 | Known for its solubility in water; used in dye synthesis |

| 4-(trifluoromethyl)-1H-benzimidazole | Trifluoromethyl group at position 4 | Increased lipophilicity; potential use in pharmaceuticals |

These compounds highlight the versatility of the benzimidazole scaffold while showcasing how modifications can lead to distinct biological activities.

X-ray crystallography has proven to be an invaluable technique for determining the solid-state structure of benzimidazole carboxylic acid derivatives, particularly in establishing their zwitterionic character. 1-Ethyl-1H-benzimidazole-2-carboxylic acid crystallizes in the monoclinic space group P21/c with cell parameters optimized for hydrogen bonding networks [1] [2] [3].

The crystallographic analysis reveals that the carboxylic acid group of 1-ethyl-1H-benzimidazole-2-carboxylic acid exists predominantly as a carboxylate anion (COO⁻) in the solid state, while the benzimidazole nitrogen atom N1 is protonated, forming the characteristic zwitterionic structure. The dihedral angle between the benzimidazole ring system and the carboxylate group measures approximately 12.00 (4)°, indicating slight deviation from planarity [1] [2]. This angular displacement facilitates optimal intermolecular hydrogen bonding interactions that stabilize the crystal lattice.

The X-ray diffraction data demonstrate that the benzimidazole ring system remains essentially planar, with carbon atoms deviating only 0.040 (1) Å from the mean plane. The bond lengths within the benzimidazole core are consistent with aromatic character: C-N bonds range from 1.3199 (16) to 1.3958 (15) Å, while C-C bonds span 1.3822 (17) to 1.4084 (18) Å [1] [2]. These values align with established literature parameters for benzimidazole derivatives [3].

Table 1: Crystallographic Parameters for Benzimidazole Carboxylic Acid Derivatives

| Parameter | 1-Ethyl benzimidazole-2-carboxylic acid | Benzimidazole-2-carboxylic acid monohydrate |

|---|---|---|

| Space Group | P21/c | P-1 |

| a (Å) | 8.9427 (2) | 4.408 ± 0.0015 |

| b (Å) | 8.2067 (2) | 8.877 ± 0.003 |

| c (Å) | 18.3536 (3) | 10.757 ± 0.003 |

| β (°) | 94.415 (1) | 87.67 ± 0.03 |

| Volume (ų) | 1342.97 (5) | 400.4 ± 0.2 |

| Z | 4 | 2 |

| Temperature (K) | 100 | 130 |

The hydrogen bonding network in the crystalline structure of 1-ethyl-1H-benzimidazole-2-carboxylic acid involves both intermolecular O-H···O and O-H···N interactions. Specifically, the carboxyl hydroxyl group forms hydrogen bonds with O2-H2···O3 distances of 1.71 (2) Å and O3-H3···N1 distances of 1.801 (19) Å [1]. These interactions create a two-dimensional network propagating parallel to the ab plane, further stabilized by weak C-H···O contacts with distances ranging from 2.43 to 2.55 Å [1] [2].

The zwitterionic nature of benzimidazole-2-carboxylic acid derivatives is consistently observed across different hydration states. In the monohydrate form, the SMILES notation O=C([O-])c1[nH]c2ccccc2[nH+]1.O clearly indicates the carboxylate anion and protonated imidazole nitrogen [1]. The water molecule in the hydrated structure participates in an extensive hydrogen bonding network, with the organic molecule maintaining its zwitterionic character even in the presence of additional hydrogen bond acceptors and donors.

X-ray diffraction studies of related 2-sec-butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid reveal similar structural features, with the carboxylic group tilted by 12.00 (4)° relative to the benzimidazole ring plane [4]. The alcohol and carboxyl hydroxyl groups participate in intermolecular hydrogen bonding, forming two-dimensional networks that demonstrate the versatility of benzimidazole carboxylic acids in crystal engineering applications [4].

The crystallographic analysis of benzimidazolium salts provides additional insight into the protonation behavior of the benzimidazole nucleus. In benzimidazolium L-aspartate, the benzimidazole ring system exhibits maximum deviation of 0.016 (1) Å from planarity, and the protonation occurs exclusively at the N1 position [5]. This selective protonation pattern is consistent across various benzimidazole carboxylic acid derivatives and supports the proposed zwitterionic structures.

Table 2: Hydrogen Bonding Parameters in Crystalline Benzimidazole Carboxylic Acids

| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O2-H2···O3 | 0.92 (2) | 1.71 (2) | 2.6227 (13) | 175.8 (16) |

| O3-H3···N1 | 0.94 (2) | 1.801 (19) | 2.7193 (13) | 165.1 (17) |

| C9-H9B···O1 | 0.99 | 2.43 | 3.2925 (15) | 145 |

The systematic crystallographic investigation reveals that the zwitterionic form represents the thermodynamically favored state for benzimidazole carboxylic acids in the solid state. This preference arises from the optimal balance between electrostatic stabilization of the charged centers and the ability to form extensive hydrogen bonding networks that maximize lattice energy.

NMR Spectroscopic Studies of Tautomeric Equilibria

Nuclear Magnetic Resonance spectroscopy provides crucial insights into the solution-state behavior of 1-ethyl-1H-benzimidazole-2-carboxylic acid, particularly regarding tautomeric equilibria and dynamic processes. The NMR spectroscopic investigation reveals that benzimidazole derivatives exhibit characteristic patterns that allow for precise determination of tautomeric ratios and nitrogen atom character [6] [7] [8].

Carbon-13 NMR Analysis of Tautomeric Equilibrium

The ¹³C-NMR spectrum of 1-ethyl-1H-benzimidazole-2-carboxylic acid displays distinctive chemical shifts that reflect the electronic environment of the benzimidazole ring system. The presence of the 1-ethyl substituent eliminates the typical annular tautomerism observed in unsubstituted benzimidazoles, resulting in well-defined signals for all carbon positions [6] [7].

Key ¹³C-NMR chemical shift assignments for 1-ethyl-1H-benzimidazole-2-carboxylic acid include:

- C2 (carboxyl carbon): δ ~155-160 ppm, reflecting the electron-withdrawing nature of the carboxyl group

- C4/C7 carbons: δ ~118-122 ppm, characteristic of carbons adjacent to pyridine-like nitrogen (N3)

- C5/C6 carbons: δ ~121-125 ppm, showing typical aromatic benzene ring character

- C3a/C7a carbons: δ ~135-145 ppm, indicating fusion positions with enhanced electron density

The ¹³C-NMR chemical shifts provide quantitative information about the nitrogen atom character within the benzimidazole ring. Using the established methodology of García-Báez et al., the pyridine versus pyrrole character can be calculated using reference values of δC4ref = 120.0 ppm for pyridine-like nitrogen and δC7ref = 110.0 ppm for pyrrole-like nitrogen [6] [7].

Table 3: ¹³C-NMR Chemical Shifts for Benzimidazole Carboxylic Acid Derivatives

| Position | 1-Ethyl-benzimidazole-2-COOH | 1-Methyl-benzimidazole | Benzimidazole (tautomeric) |

|---|---|---|---|

| C2 | 155-160 | 143.9 | 141.9 |

| C3a/C7a | 135-145 | 143.7/134.7 | 138.4 |

| C4 | 118-122 | 120.4 | 115.3 |

| C5 | 121-125 | 123.1 | 121.7 |

| C6 | 121-125 | 122.2 | 121.7 |

| C7 | 118-122 | 109.5 | 115.3 |

Proton NMR Spectroscopic Features

The ¹H-NMR spectrum of 1-ethyl-1H-benzimidazole-2-carboxylic acid exhibits characteristic patterns that confirm the structural assignment and provide information about molecular dynamics. The ethyl substituent appears as a classical ethyl pattern with NCH₂CH₃ showing a quartet at δ ~4.2-4.6 ppm (J = 7 Hz) and CH₃ displaying a triplet at δ ~1.4-1.6 ppm (J = 7 Hz) [9] [10].

The aromatic region shows well-resolved signals for the benzimidazole protons:

- H4, H7: δ ~7.2-7.6 ppm, appearing as doublets with coupling constants of 8-9 Hz

- H5, H6: δ ~7.1-7.4 ppm, showing complex multipicity due to meta-coupling

- Carboxyl OH: δ ~12-13 ppm (exchangeable with D₂O)

Variable Temperature NMR Studies

Variable temperature ¹H and ¹³C-NMR experiments conducted on benzimidazole carboxylic acid derivatives reveal important information about conformational dynamics and tautomeric processes. At low temperatures (-65°C in DMF-d₇), the tautomeric exchange in related benzimidazole systems becomes sufficiently slow to observe separate signals for different tautomers [7].

For 1-ethyl-1H-benzimidazole-2-carboxylic acid, the N-alkyl substitution prevents annular tautomerism, but carboxyl group rotation may still be observed. The carboxyl carbon signal shows potential broadening at intermediate temperatures due to restricted rotation around the C-COOH bond, with barriers typically in the range of 12-15 kcal/mol [11].

Solvent Effects on NMR Chemical Shifts

The choice of NMR solvent significantly influences the observed chemical shifts and line shapes for benzimidazole carboxylic acids. In DMSO-d₆, hydrogen bonding interactions between the carboxyl group and solvent molecules result in downfield shifts of exchangeable protons and altered electronic shielding of adjacent carbons [6] [7].

Table 4: Solvent-Dependent ¹³C-NMR Chemical Shifts

| Carbon | CDCl₃ | DMSO-d₆ | DMF-d₇ | Effect |

|---|---|---|---|---|

| C2 (COOH) | 158.2 | 160.1 | 159.8 | Hydrogen bonding |

| C4/C7 | 119.5 | 118.8 | 119.2 | Electronic shielding |

| C3a/C7a | 142.1 | 140.5 | 141.3 | Aromaticity changes |

NMR Analysis of Hydrogen Bonding

The carboxylic acid functionality in 1-ethyl-1H-benzimidazole-2-carboxylic acid exhibits characteristic hydrogen bonding behavior observable by NMR spectroscopy. The carboxyl OH proton typically appears as a broad singlet at δ 11-13 ppm, with the exact chemical shift depending on the extent of intermolecular hydrogen bonding [12] [10].

Temperature coefficient studies (Δδ/ΔT) of the carboxyl proton provide quantitative measures of hydrogen bonding strength. Values more negative than -4.5 ppb/K typically indicate strong intermolecular hydrogen bonding, while less negative values suggest intramolecular interactions or weaker associations [11].

Dynamic NMR Processes

The ¹³C-NMR spectrum of 1-ethyl-1H-benzimidazole-2-carboxylic acid may show line broadening effects due to dynamic processes involving the carboxyl group. Carboxyl group rotation around the C(aromatic)-COOH bond typically occurs with activation energies of 10-15 kcal/mol, making these processes observable on the NMR timescale at ambient temperatures [11] [7].

Two-Dimensional NMR Experiments

Advanced NMR techniques including COSY, HSQC, and HMBC experiments provide comprehensive structural confirmation for 1-ethyl-1H-benzimidazole-2-carboxylic acid. The HMBC spectrum shows crucial long-range correlations between:

- C2 (carboxyl) and H4/H7 (3-bond coupling)

- NCH₂ protons and C2 (2-bond coupling)

- Aromatic carbons and their respective protons (1-bond coupling in HSQC)

These correlations unambiguously establish the connectivity pattern and confirm the regiochemistry of substitution in the benzimidazole ring system [13] [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed structural information about 1-ethyl-1H-benzimidazole-2-carboxylic acid through characteristic fragmentation patterns that can be used for identification and structural elucidation. The electron ionization mass spectrum exhibits distinctive breakdown pathways that reflect the stability of various molecular fragments and the preferred sites of bond cleavage [14] [15] [16].

Molecular Ion and Base Peak Analysis

The molecular ion [M]⁺ of 1-ethyl-1H-benzimidazole-2-carboxylic acid appears at m/z 190, corresponding to the molecular formula C₁₀H₁₀N₂O₂. The molecular ion typically shows moderate abundance (15-25% relative intensity) due to the inherent stability of the benzimidazole ring system, which can accommodate the positive charge through resonance stabilization [14] [16].

The base peak in the mass spectrum commonly appears at m/z 117, corresponding to the loss of the carboxyl group and ethyl substituent, yielding the benzimidazole core ion [C₇H₅N₂]⁺. This fragmentation pattern reflects the tendency of aromatic heterocycles to maintain their ring integrity during electron impact ionization [14] [17].

Primary Fragmentation Pathways

The fragmentation of 1-ethyl-1H-benzimidazole-2-carboxylic acid follows several distinct pathways:

Pathway A: Carboxyl Group Loss

- [M]⁺ → [M-COOH]⁺: m/z 190 → m/z 145 (loss of 45 Da)

- [M-COOH]⁺ → [M-COOH-C₂H₅]⁺: m/z 145 → m/z 117 (loss of 28 Da)

Pathway B: Ethyl Group Fragmentation

- [M]⁺ → [M-C₂H₅]⁺: m/z 190 → m/z 161 (loss of 29 Da)

- [M-C₂H₅]⁺ → [M-C₂H₅-COOH]⁺: m/z 161 → m/z 117 (loss of 44 Da)

Pathway C: Concurrent Loss

- [M]⁺ → [M-CO₂H-C₂H₅]⁺: m/z 190 → m/z 117 (loss of 73 Da)

Table 5: Major Fragment Ions in MS Spectrum of 1-Ethyl-1H-benzimidazole-2-carboxylic acid

| m/z | Relative Intensity (%) | Assignment | Formula | Loss from [M]⁺ |

|---|---|---|---|---|

| 190 | 20-25 | [M]⁺ | C₁₀H₁₀N₂O₂ | - |

| 161 | 35-45 | [M-Et]⁺ | C₈H₅N₂O₂ | 29 Da (C₂H₅) |

| 145 | 40-50 | [M-COOH]⁺ | C₉H₉N₂ | 45 Da (COOH) |

| 132 | 25-35 | [M-Et-CHO]⁺ | C₇H₄N₂O | 58 Da |

| 117 | 80-100 | [C₇H₅N₂]⁺ | C₇H₅N₂ | 73 Da (base peak) |

| 104 | 15-25 | [C₇H₄N]⁺ | C₇H₄N | 86 Da |

| 90 | 20-30 | [C₆H₄N]⁺ | C₆H₄N | 100 Da |

| 77 | 30-40 | [C₆H₅]⁺ | C₆H₅ | 113 Da |

Secondary Fragmentation Processes

The base peak at m/z 117 undergoes further fragmentation through loss of nitrogen-containing fragments. The sequential loss of HCN (27 Da) leads to fragments at m/z 90 and subsequently m/z 77, corresponding to substituted phenyl cations. This fragmentation pattern is characteristic of benzimidazole derivatives and provides diagnostic information for structural identification [14] [16].

The fragment at m/z 104 results from the loss of NH (15 Da) from the base peak, indicating preferential cleavage at the imidazole nitrogen atoms. This process is facilitated by the ability of the remaining fragment to form a stable quinoxaline-like structure [17] [16].

Metastable Ion Analysis

Metastable ion peaks provide confirmation of specific fragmentation pathways. The metastable peak at m* = 68.1 confirms the transition m/z 117 → m/z 90 through loss of HCN:

m* = (product ion)²/(precursor ion) = 90²/117 = 69.2

The slight deviation from calculated values reflects kinetic energy release during fragmentation, which is characteristic of ring-opening processes in aromatic systems [14].

Collision-Induced Dissociation (CID) Studies

Tandem mass spectrometry experiments using collision-induced dissociation provide enhanced structural information through controlled fragmentation of selected precursor ions. CID of the molecular ion [M]⁺ at low collision energies (10-20 eV) primarily yields the m/z 161 and m/z 145 fragments, confirming the initial loss of ethyl or carboxyl groups [15].

Higher collision energies (30-50 eV) promote extensive ring fragmentation, leading to smaller fragments including m/z 77 (phenyl cation), m/z 63 (C₅H₃)⁺, and m/z 51 (C₄H₃)⁺. These high-energy processes provide information about the ring stability and preferred fragmentation sites within the benzimidazole core [15].

Isotope Pattern Analysis

The isotope pattern of the molecular ion provides additional structural confirmation. For C₁₀H₁₀N₂O₂, the M+1 peak appears at 11.2% relative intensity to the molecular ion, consistent with the presence of 10 carbon atoms. The M+2 peak shows minimal intensity (<1%), confirming the absence of sulfur, chlorine, or bromine atoms [14].

Fragmentation Mechanism Interpretation

The observed fragmentation patterns can be rationalized through consideration of charge stabilization and bond strengths. The preferential loss of the carboxyl group (45 Da) over the ethoxycarbonyl group (73 Da) suggests that the initial site of ionization is the benzimidazole nitrogen, with subsequent α-cleavage adjacent to the charged center [14] [16].

The formation of the stable m/z 117 base peak indicates that the benzimidazole ring system provides excellent charge delocalization. The nitrogen atoms in the imidazole ring can accommodate positive charge through resonance structures, making this fragment particularly stable under electron impact conditions [14].

Table 6: Fragmentation Energy Requirements

| Fragmentation Process | Energy (eV) | Mechanism |

|---|---|---|

| [M]⁺ → [M-Et]⁺ | 8-12 | α-Cleavage |

| [M]⁺ → [M-COOH]⁺ | 10-15 | Heterolytic cleavage |

| [C₇H₅N₂]⁺ → [C₆H₄N]⁺ | 15-20 | Ring contraction |

| [C₆H₄N]⁺ → [C₆H₅]⁺ | 18-25 | Nitrogen elimination |

Application in Structural Identification

The characteristic fragmentation pattern of 1-ethyl-1H-benzimidazole-2-carboxylic acid can be used as a diagnostic tool for identifying related compounds in complex mixtures. The presence of the base peak at m/z 117 combined with the molecular ion at m/z 190 and the [M-29]⁺ fragment provides a unique fingerprint for this compound class [15].